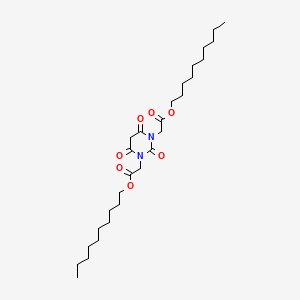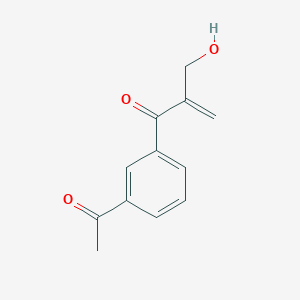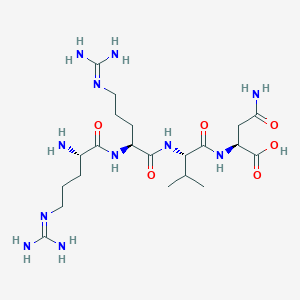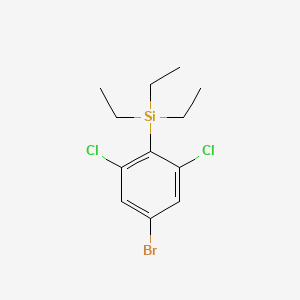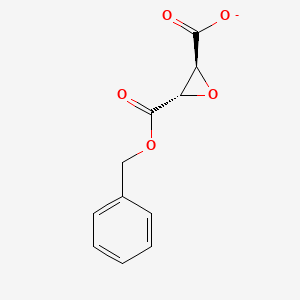![molecular formula C28H24HgN2 B12585298 Bis(2-{(E)-[(2-methylphenyl)imino]methyl}phenyl)mercury CAS No. 424833-72-7](/img/structure/B12585298.png)
Bis(2-{(E)-[(2-methylphenyl)imino]methyl}phenyl)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-{(E)-[(2-methylphenyl)imino]methyl}phenyl)mercury is an organomercury compound with the molecular formula C30H28HgN2 This compound is characterized by the presence of mercury coordinated to two Schiff base ligands derived from 2-methylbenzaldehyde and 2-aminobenzylamine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-{(E)-[(2-methylphenyl)imino]methyl}phenyl)mercury typically involves the reaction of mercury(II) acetate with the Schiff base ligand. The Schiff base ligand is prepared by the condensation of 2-methylbenzaldehyde with 2-aminobenzylamine in the presence of an acid catalyst. The resulting Schiff base is then reacted with mercury(II) acetate in a suitable solvent, such as ethanol or methanol, under reflux conditions to yield the desired organomercury compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production may involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Bis(2-{(E)-[(2-methylphenyl)imino]methyl}phenyl)mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert the compound to elemental mercury and the corresponding amine.
Substitution: The Schiff base ligands can be substituted with other ligands, leading to the formation of new organomercury compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles under mild conditions.
Major Products Formed
Oxidation: Mercury(II) oxide and oxidized organic products.
Reduction: Elemental mercury and the corresponding amine.
Substitution: New organomercury compounds with different ligands.
科学研究应用
Bis(2-{(E)-[(2-methylphenyl)imino]methyl}phenyl)mercury has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organomercury compounds and as a catalyst in organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.
Industry: Utilized in materials science for the development of advanced materials with unique properties.
作用机制
The mechanism of action of Bis(2-{(E)-[(2-methylphenyl)imino]methyl}phenyl)mercury involves its interaction with various molecular targets. The compound can coordinate with nucleophilic sites on biomolecules, such as proteins and nucleic acids, leading to potential biological effects. The Schiff base ligands play a crucial role in stabilizing the mercury center and facilitating its interactions with target molecules.
相似化合物的比较
Similar Compounds
Bis(2-{(E)-[(2,6-dimethylphenyl)imino]methyl}phenyl)mercury: Similar structure but with additional methyl groups on the phenyl rings.
Bis(2-{(E)-[(2-ethylphenyl)imino]methyl}phenyl)mercury: Similar structure with ethyl groups instead of methyl groups.
Bis(2-{(E)-[(2-hydroxyphenyl)imino]methyl}phenyl)mercury: Similar structure with hydroxy groups on the phenyl rings.
Uniqueness
Bis(2-{(E)-[(2-methylphenyl)imino]methyl}phenyl)mercury is unique due to its specific Schiff base ligands derived from 2-methylbenzaldehyde and 2-aminobenzylamine. The presence of these ligands imparts distinct chemical properties and reactivity to the compound, making it valuable for specific applications in catalysis and materials science.
属性
CAS 编号 |
424833-72-7 |
|---|---|
分子式 |
C28H24HgN2 |
分子量 |
589.1 g/mol |
IUPAC 名称 |
bis[2-[(2-methylphenyl)iminomethyl]phenyl]mercury |
InChI |
InChI=1S/2C14H12N.Hg/c2*1-12-7-5-6-10-14(12)15-11-13-8-3-2-4-9-13;/h2*2-8,10-11H,1H3; |
InChI 键 |
SGXYRQIFENHRRO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N=CC2=CC=CC=C2[Hg]C3=CC=CC=C3C=NC4=CC=CC=C4C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzaldehyde, 3,6-dimethoxy-2-[(phenylmethoxy)methyl]-](/img/structure/B12585237.png)
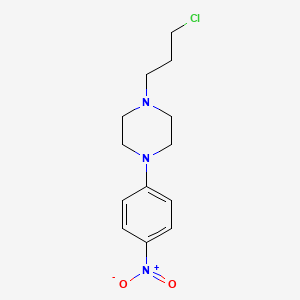
![1-({[2-(Undecylamino)ethyl]amino}methyl)cyclohexan-1-OL](/img/structure/B12585249.png)
![9-Chloro-5-methyl-2,3-diphenylimidazo[1,2-C]quinazoline](/img/structure/B12585264.png)
![10-[(4-Sulfanylphenyl)ethynyl]anthracene-9-carboxylic acid](/img/structure/B12585272.png)
